2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one
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Description
2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one is a useful research compound. Its molecular formula is C28H27FN4O2S and its molecular weight is 502.61. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha-Adrenoceptor Antagonists and Antihypertensive Agents
Quinazolinone derivatives have been synthesized and evaluated for their potency as alpha-adrenoceptor antagonists and antihypertensive agents. These compounds displayed high binding affinity for alpha-1 adrenoceptor, indicating their potential in treating hypertension and related cardiovascular conditions. The structural activity relationships highlighted the importance of substitutions on the phenylpiperazine side chain for enhancing potency (Chern et al., 1993).
Antibacterial Agents
Research has led to the synthesis of novel quinazolin-4-one derivatives with significant antibacterial activity. One approach involved S-arylation methods to create new compounds tested against bacterial strains, showcasing their potential as antibacterial agents (Geesi, 2020). Another study synthesized derivatives acting as antimicrobial agents, demonstrating effectiveness against selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
AMPA Receptor Antagonists
Investigations into 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, which include a variety of two-atom tethers, have elucidated their role as AMPA receptor inhibitors. These studies offer insights into the structure-activity relationships critical for developing effective AMPA receptor antagonists, potentially useful for treating neurological disorders (Chenard et al., 2001).
H1-Antihistaminic Agents
Novel quinazolin-4-(3H)-ones have been synthesized and tested for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings suggest their utility in developing new antihistaminic drugs with minimal sedative effects (Alagarsamy & Parthiban, 2013).
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2S/c29-24-12-6-4-8-21(24)20-36-28-30-25-13-7-5-11-23(25)27(35)33(28)15-14-26(34)32-18-16-31(17-19-32)22-9-2-1-3-10-22/h1-13H,14-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTORXPEHXYUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one |
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